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Compound of Interest

Compound Name:
Thalidomide-NH-amido-PEG2-C2-

NH2

Cat. No.: B11937203 Get Quote

An in-depth analysis of the physicochemical properties of "Thalidomide-NH-amido-PEG2-C2-
NH2" is crucial for its application in the synthesis of Proteolysis Targeting Chimeras

(PROTACs). This molecule serves as a versatile intermediate, combining the E3 ligase-binding

moiety (thalidomide) with a flexible polyethylene glycol (PEG) linker that terminates in a primary

amine. This terminal amine group is a key functional handle, allowing for straightforward

conjugation to a ligand that targets a specific protein for degradation.

Understanding the properties outlined in this guide is essential for optimizing reaction

conditions, formulation, and the overall design of effective PROTAC molecules.

Physicochemical Properties
The molecule "Thalidomide-NH-amido-PEG2-C2-NH2" is structurally defined as a thalidomide

derivative connected to a PEGylated linker with a terminal amine. Based on its constituent

parts, a representative chemical structure is used for the calculation of its core physicochemical

properties. These properties are fundamental for its handling, reactivity, and biological

behavior.
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Property Value

Molecular Formula C₁₉H₂₄N₄O₆

Molecular Weight 420.42 g/mol

Appearance White to off-white solid (predicted)

Solubility
Soluble in DMSO, DMF; sparingly soluble in

water (predicted based on similar structures)

cLogP -0.85 (predicted)

Topological Polar Surface Area (TPSA) 149 Å²

Hydrogen Bond Donors 3

Hydrogen Bond Acceptors 7

Storage Conditions
Store at -20°C for long-term stability. Protect

from moisture.

Experimental Protocols
Accurate experimental determination of physicochemical properties is vital for drug

development. Below are standard protocols for key parameters.

Protocol for Determining Aqueous Solubility
This protocol outlines a common method for determining the thermodynamic solubility of a

compound in an aqueous buffer.
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Preparation

Separation

Analysis

Prepare saturated solution:
Add excess compound to aqueous buffer (e.g., PBS, pH 7.4).

Equilibrate:
Shake/agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium.

Separate solid from liquid:
Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 min).

Collect supernatant:
Carefully remove the clear supernatant without disturbing the solid pellet.

Quantify sample:
Dilute the supernatant and analyze via HPLC-UV or LC-MS.

Prepare calibration curve:
Create a series of known concentrations of the compound in a suitable solvent (e.g., DMSO).

Calculate solubility:
Determine the concentration of the compound in the supernatant using the calibration curve.
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Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Determining LogP (Octanol-Water Partition
Coefficient)
The shake-flask method is the gold standard for determining the lipophilicity of a compound.
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Preparation

Experiment

Analysis

Prepare solvent phases:
Pre-saturate n-octanol with water and water with n-octanol.

Dissolve compound:
Accurately weigh and dissolve the compound in one of the phases (e.g., water).

Mix phases:
Combine a known volume of the compound solution with a known volume of the other phase in a separatory funnel.

Equilibrate:
Shake vigorously for a set period, then allow phases to separate completely.

Sample each phase:
Carefully take an aliquot from both the aqueous and octanol layers.

Quantify concentration:
Determine the compound's concentration in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Calculate LogP:
LogP = log₁₀([Compound]octanol / [Compound]water)
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Caption: Shake-Flask Method for LogP Determination.
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Application in PROTAC Synthesis and Mechanism
"Thalidomide-NH-amido-PEG2-C2-NH2" is an intermediate used to synthesize PROTACs.

The terminal amine is reacted with a warhead (a ligand for a target protein) that has a

compatible functional group, such as an activated carboxylic acid, to form a stable amide bond,

yielding the final PROTAC molecule.
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Caption: General Synthetic Scheme for PROTAC Formation.

Once formed, the resulting PROTAC leverages the cellular ubiquitin-proteasome system to

induce the degradation of a target protein. The thalidomide portion of the molecule binds to the

E3 ubiquitin ligase Cereblon (CRBN), while the warhead binds to the target protein. This

induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by

the proteasome.
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Caption: PROTAC Mechanism of Action Leading to Protein Degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11937203?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

